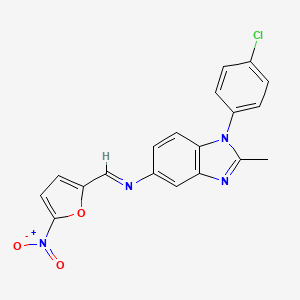

N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine

Descripción

Chemical Structure and Properties The compound N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine (CAS: 853407-22-4) features a benzimidazole core substituted with a 4-chlorophenyl group at position 1 and a methyl group at position 2. The 5-position of the benzimidazole is linked via an imine bond to a 5-nitro-2-furylmethylidene moiety. Its molecular formula is C₁₉H₁₃ClN₄O₃, with a molecular weight of 380.793 g/mol .

Propiedades

Número CAS |

853407-22-4 |

|---|---|

Fórmula molecular |

C19H13ClN4O3 |

Peso molecular |

380.8 g/mol |

Nombre IUPAC |

N-[1-(4-chlorophenyl)-2-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |

InChI |

InChI=1S/C19H13ClN4O3/c1-12-22-17-10-14(21-11-16-7-9-19(27-16)24(25)26)4-8-18(17)23(12)15-5-2-13(20)3-6-15/h2-11H,1H3 |

Clave InChI |

RCGUMRCHIMZRJG-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)N=CC4=CC=C(O4)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de N-(1-(4-Clorofenil)-2-metil-1H-bencimidazol-5-IL)-N-((5-nitro-2-furil)metilideno)amina típicamente involucra la condensación de 1-(4-clorofenil)-2-metil-1H-bencimidazol-5-amina con 5-nitro-2-furaldehído bajo condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en un solvente como etanol o metanol, y el producto se purifica a través de recristalización o cromatografía .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso especializado en investigación y aplicaciones comerciales limitadas. La síntesis a gran escala seguiría principios similares a la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-(1-(4-Clorofenil)-2-metil-1H-bencimidazol-5-IL)-N-((5-nitro-2-furil)metilideno)amina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El grupo nitro se puede reducir a una amina en condiciones de hidrogenación.

Reducción: El compuesto se puede reducir usando reactivos como el borohidruro de sodio.

Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución aromática nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Gas hidrógeno y un catalizador de paladio.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos Mayores

Oxidación: Formación de un derivado de amina.

Reducción: Formación de un derivado de benzimidazol reducido.

Sustitución: Formación de derivados de benzimidazol sustituidos.

Aplicaciones Científicas De Investigación

N-(1-(4-Clorofenil)-2-metil-1H-bencimidazol-5-IL)-N-((5-nitro-2-furil)metilideno)amina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por sus posibles propiedades antimicrobianas y antivirales.

Medicina: Explorado por su posible uso en el desarrollo de nuevos agentes terapéuticos.

Industria: Utilizado en el desarrollo de materiales especializados y procesos químicos.

Mecanismo De Acción

El mecanismo de acción exacto para N-(1-(4-Clorofenil)-2-metil-1H-bencimidazol-5-IL)-N-((5-nitro-2-furil)metilideno)amina no está bien documentado. Los compuestos con estructuras similares a menudo interactúan con objetivos biológicos como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo nitro puede desempeñar un papel en las reacciones redox, mientras que el núcleo de benzimidazol puede interactuar con ácidos nucleicos o proteínas .

Comparación Con Compuestos Similares

Imidazole Derivatives with Nitro and Aromatic Substituents

- 13f : N-[(E/Z)-1-(1-Benzyl-4-nitro-1H-imidazol-5-yl)methylidene]-N-tritylamine

- 13g : N-(4-Bromophenyl)-N-[(E/Z)-1-(1-methyl-4-nitro-1H-imidazol-5-yl)methylidene]-amine

- 13h : N-[(E/Z)-1-(1-Benzyl-4-nitro-1H-imidazol-5-yl)methylidene]-N-(4-bromophenyl)-amine

| Property | Target Compound | 13f | 13g | 13h |

|---|---|---|---|---|

| Yield | Not reported | 71% | 90% | 91% |

| Melting Point (°C) | Not reported | 167–168 | Solid | Solid |

| Key Substituents | 5-Nitrofuryl, 4-Cl | Trityl, benzyl | 4-Br, methyl | 4-Br, benzyl |

Analysis :

- The target compound shares the nitro-functionalized imidazole core with 13f–h but differs in the aromatic substituents. The 5-nitro-2-furyl group in the target may enhance electron-withdrawing effects compared to bromophenyl or benzyl groups in analogs .

- Higher yields (90–91%) for 13g and 13h suggest efficient synthetic pathways for bromophenyl derivatives, which could inform optimization strategies for the target compound.

Thiadiazole-Based Analogs

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Analysis :

- Replacing benzimidazole with thiadiazole alters electronic properties and biological activity. Thiadiazole derivatives are known for pesticidal applications, whereas benzimidazoles are often explored for antimicrobial or anticancer roles .

Analysis :

Furyl-Containing Derivatives

- 2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine

| Property | Target Compound | Oxazole Analog |

|---|---|---|

| Furyl Group | 5-Nitro-2-furyl | Furan-2-ylmethyl |

| Electron Effects | Strongly electron-withdrawing (NO₂) | Electron-neutral |

| Applications | Potential reactivity in catalysis | Not reported |

Analysis :

- The nitro group on the furyl ring in the target compound likely increases electrophilicity, making it more reactive in substitution or coordination reactions compared to non-nitro furyl analogs .

Actividad Biológica

N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzimidazole core substituted with both a chlorophenyl and a nitrofuran moiety. This structural configuration is significant for its biological interactions.

- VEGFR-2 Inhibition : Recent studies have indicated that compounds similar to N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine can act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, making it a target for cancer therapies. In vitro assays have shown that related compounds exhibit IC50 values ranging from 0.09 to 0.40 µM against VEGFR-2, indicating potent inhibitory activity .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity across various cancer cell lines. For instance, in the National Cancer Institute (NCI) 60 cell line panel, it showed growth inhibition percentages ranging from 41% to 66% against leukemia and colon cancer cell lines at a concentration of 10 µM .

- Induction of Apoptosis : In addition to inhibiting cell proliferation, studies have suggested that this compound may induce apoptosis in cancer cells, further enhancing its therapeutic potential .

Efficacy in Case Studies

A notable study evaluated a series of benzimidazole derivatives, including N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine, for their anticancer properties. The results indicated that these compounds not only inhibited tumor growth but also affected the cell cycle dynamics of hepatocellular carcinoma cells (HepG2), leading to increased rates of apoptosis .

Comparison with Other Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine | TBD | VEGFR-2 |

| Sorafenib | 0.10 | VEGFR-2 |

| Compound 17a | 0.11 (FGFR-1), 0.05 (PDGFR-β) | FGFR-1, PDGFR-β |

The table above summarizes the inhibitory potency of N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine compared to other known inhibitors like Sorafenib and Compound 17a, highlighting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.